2,2-Difluoro-2-(3-methoxy-4-methylphenyl)acetic acid
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Overview
Description
2,2-Difluoro-2-(3-methoxy-4-methylphenyl)acetic acid is an organic compound with the molecular formula C10H10F2O3. This compound is characterized by the presence of two fluorine atoms, a methoxy group, and a methyl group attached to a phenyl ring, which is further connected to an acetic acid moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Target of Action
The primary targets of 2,2-Difluoro-2-(3-methoxy-4-methylphenyl)acetic acid are currently unknown
Biochemical Pathways
Compounds with similar structures have been involved in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(3-methoxy-4-methylphenyl)acetic acid typically involves the introduction of fluorine atoms into the acetic acid derivative. One common method is the fluorination of 2-(3-methoxy-4-methylphenyl)acetic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the methoxy or methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the acetic acid moiety, converting it to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Formation of 3-methoxy-4-methylbenzaldehyde or 3-methoxy-4-methylbenzoic acid.
Reduction: Formation of 2,2-difluoro-2-(3-methoxy-4-methylphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Difluoro-2-(3-methoxy-4-methylphenyl)acetic acid is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of anti-inflammatory and analgesic drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
- 2,2-Difluoro-2-(4-methoxyphenyl)acetic acid
- 2,2-Difluoro-2-(4-methylphenyl)acetic acid
Comparison:
- Structural Differences: The position of the methoxy and methyl groups on the phenyl ring can significantly influence the compound’s reactivity and biological activity.
- Uniqueness: 2,2-Difluoro-2-(3-methoxy-4-methylphenyl)acetic acid is unique due to the specific arrangement of its substituents, which can result in distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2,2-difluoro-2-(3-methoxy-4-methylphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-6-3-4-7(5-8(6)15-2)10(11,12)9(13)14/h3-5H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFBCCVMRFUEGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(=O)O)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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